molecular formula C8H8BrNO2 B1373087 2-Amino-3-bromo-4-methylbenzoic acid CAS No. 320740-35-0

2-Amino-3-bromo-4-methylbenzoic acid

Cat. No. B1373087
CAS RN: 320740-35-0
M. Wt: 230.06 g/mol
InChI Key: FRMCBXHLZRNCKS-UHFFFAOYSA-N
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Description

2-Amino-3-bromo-4-methylbenzoic acid is a compound with the molecular weight of 230.06 . It is a solid substance that should be stored in a dark place, under an inert atmosphere, at room temperature .


Molecular Structure Analysis

The InChI code for 2-Amino-3-bromo-4-methylbenzoic acid is 1S/C8H8BrNO2/c1-4-6(9)3-2-5(7(4)10)8(11)12/h2-3H,10H2,1H3,(H,11,12) . This indicates that the compound has a benzene ring with a bromine atom, a methyl group, and an amino group attached to it .


Physical And Chemical Properties Analysis

2-Amino-3-bromo-4-methylbenzoic acid is a solid substance . It has a molecular weight of 230.06 and its InChI code is 1S/C8H8BrNO2/c1-4-6(9)3-2-5(7(4)10)8(11)12/h2-3H,10H2,1H3,(H,11,12) .

Scientific Research Applications

Synthesis of Biphenyl Amides

“2-Amino-3-bromo-4-methylbenzoic acid” can be used in the synthesis of biphenyl amides . Biphenyl amides are a class of organic compounds that have potential applications in medicinal chemistry due to their bioactive properties.

Synthesis of 2-Benzazepine-4-acetic Acid Derivatives

This compound can also be used in the synthesis of 2-benzazepine-4-acetic acid derivatives . These derivatives are known to have various biological activities, including anti-inflammatory, analgesic, and anticonvulsant effects.

Analog of GPIIb/IIIa Antagonist

“2-Amino-3-bromo-4-methylbenzoic acid” can be used as an analog of the potent, nonpeptide GPIIb/IIIa antagonist . GPIIb/IIIa antagonists are a class of medication that prevent platelet aggregation and thrombus formation, and are used in the treatment of acute coronary syndromes and during percutaneous coronary intervention.

Synthesis of O-spiro C-aryl Glucosides

This compound can be used in the synthesis of O-spiro C-aryl glucosides . These glucosides are a type of glycosides, which are important in drug discovery due to their wide range of biological activities.

Catalytic Agent

“2-Amino-3-bromo-4-methylbenzoic acid” can be used as a catalytic agent . Catalysts are substances that increase the rate of a chemical reaction by reducing the energy barrier of the reaction, without being consumed in the process.

Petrochemical Additive

This compound can also be used as a petrochemical additive . Additives are substances that are added to products in small quantities to achieve certain properties. In petrochemicals, additives can be used to improve the efficiency, performance, or stability of the product.

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray, and washing thoroughly after handling .

Mechanism of Action

Target of Action

Similar compounds have been used in the synthesis of biphenyl amides and 2-benzazepine-4-acetic acid derivatives . These compounds often target various enzymes and receptors in the body, influencing their function.

Mode of Action

It’s known that benzylic compounds can undergo reactions at the benzylic position, such as free radical bromination and nucleophilic substitution . These reactions can lead to changes in the compound’s structure and, consequently, its interaction with its targets.

properties

IUPAC Name

2-amino-3-bromo-4-methylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNO2/c1-4-2-3-5(8(11)12)7(10)6(4)9/h2-3H,10H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRMCBXHLZRNCKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)C(=O)O)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40676804
Record name 2-Amino-3-bromo-4-methylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40676804
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

320740-35-0
Record name 2-Amino-3-bromo-4-methylbenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=320740-35-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Amino-3-bromo-4-methylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40676804
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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